An In-Depth Technical Guide to 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid: A Key Intermediate in Contemporary Drug Discovery
An In-Depth Technical Guide to 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid: A Key Intermediate in Contemporary Drug Discovery
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to addressing unmet medical needs. Within this context, 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid has emerged as a significant and versatile building block. Its unique structural architecture, characterized by a substituted benzoic acid core, offers a trifecta of modifiable points: the carboxylic acid, and two benzyloxy groups, all anchored to a lipophilic isopropyl-substituted benzene ring. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid, with a particular focus on its role as a key intermediate in the development of potential therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.
Molecular Identity and Physicochemical Properties
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two bulky benzyloxy groups significantly influences its solubility and crystalline nature, while the isopropyl group enhances its lipophilicity. The carboxylic acid moiety provides a handle for a variety of chemical transformations, most notably amide bond formation.
| Property | Value | Source(s) |
| CAS Number | 909871-48-3 | [1][2] |
| Molecular Formula | C₂₄H₂₄O₄ | [1][2] |
| Molecular Weight | 376.45 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Refrigerated (2-8 °C) | |
| Purity | Typically ≥97% | |
| InChI Key | UUEGRIYBROTBQL-UHFFFAOYSA-N | |
| SMILES | CC(C)C1=CC(=C(C=C1OCC1=CC=CC=C1)C(=O)O)OCC1=CC=CC=C1 | [2] |
| LogP (Predicted) | 5.6662 | [2] |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 8 | [2] |
| Solubility (Inferred) | Soluble in polar organic solvents such as methanol, ethanol, and diethyl ether. Sparingly soluble in nonpolar solvents like hexane and likely has low solubility in cold water, with increased solubility in hot water.[3][4][5] | N/A |
| Melting Point | Not explicitly reported, but expected to be a crystalline solid with a defined melting point. | N/A |
Synthesis of 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid: A Methodological Deep Dive
The most logical and widely employed synthetic route to 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid is the Williamson ether synthesis.[6][7][8] This venerable yet robust reaction involves the O-alkylation of the corresponding di-phenolic precursor, 2,4-dihydroxy-5-isopropylbenzoic acid, with a suitable benzylating agent.
Conceptual Workflow for Synthesis
The synthesis is a two-step process conceptually, starting from the commercially available 2,4-dihydroxy-5-isopropylbenzoic acid. The first step involves the deprotonation of the two phenolic hydroxyl groups to form a more nucleophilic phenoxide species. This is followed by the nucleophilic attack of the phenoxides on the electrophilic carbon of a benzyl halide.
Caption: Synthetic workflow for 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on established principles of the Williamson ether synthesis and is provided as a robust starting point for laboratory synthesis.
Materials:
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2,4-dihydroxy-5-isopropylbenzoic acid
-
Benzyl bromide or benzyl chloride (2.2 equivalents)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.5 equivalents) or Sodium Hydride (NaH, 2.2 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous) or Acetone
-
Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dihydroxy-5-isopropylbenzoic acid (1.0 equivalent) and anhydrous DMF or acetone.
-
Deprotonation: Add anhydrous potassium carbonate (2.5 equivalents) to the stirring suspension. If using sodium hydride, add it portion-wise at 0 °C.
-
Benzylation: To the resulting mixture, add benzyl bromide or benzyl chloride (2.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, 1 M HCl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group, the aromatic protons of the benzoic acid core, the benzylic methylene protons, and the aromatic protons of the benzyl groups.
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Isopropyl Protons: A doublet at approximately 1.2 ppm (6H, integrating for the two methyl groups) and a septet around 3.0-3.3 ppm (1H, for the methine proton).
-
Benzylic Protons: Two singlets around 5.1-5.3 ppm (each 2H), corresponding to the two O-CH₂-Ph groups.
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Aromatic Protons (Benzoic Acid Core): Two singlets in the aromatic region (around 6.5-7.8 ppm), corresponding to the two non-equivalent protons on the substituted benzene ring.
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Aromatic Protons (Benzyl Groups): A multiplet in the range of 7.2-7.5 ppm (10H), corresponding to the protons of the two phenyl rings of the benzyl groups.
-
Carboxylic Acid Proton: A broad singlet downfield, typically above 10 ppm, which is D₂O exchangeable.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Isopropyl Carbons: Two signals for the methyl carbons (around 23-25 ppm) and one for the methine carbon (around 33-35 ppm).
-
Benzylic Carbons: A signal around 70-72 ppm for the O-CH₂ carbons.
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Aromatic Carbons: A series of signals in the aromatic region (approximately 100-160 ppm).
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Carboxylic Carbon: A signal in the downfield region, typically around 165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretches (Ether): Strong absorptions in the 1200-1275 cm⁻¹ (aryl-alkyl ether) and 1020-1075 cm⁻¹ regions.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 376.45.
-
Fragmentation: A prominent peak at m/z = 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), which is a hallmark of the benzyl group. Loss of the carboxylic acid group (COOH, 45 Da) and the isopropyl group (43 Da) are also expected fragmentation pathways.
Applications in Drug Discovery: A Key Intermediate for Bioactive Molecules
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid serves as a crucial intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. A notable example is its use in the preparation of substituted N-(1H-pyrazolo[3,4-b]pyridin-5-yl)benzamides, as disclosed in patent literature (WO2018171575).
Role as a Precursor to HSP90 Inhibitors
The core structure, 2,4-dihydroxy-5-isopropylbenzoic acid, is a known scaffold for the development of Heat Shock Protein 90 (HSP90) inhibitors. HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer cell survival and proliferation. Inhibition of HSP90 is a validated therapeutic strategy in oncology. The benzyloxy groups in 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid can serve as protecting groups for the phenolic hydroxyls during synthetic transformations or can be part of the final pharmacophore, interacting with specific residues in the target protein's binding site.
Amide Coupling to Form Bioactive Compounds
The carboxylic acid functionality of 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid is readily activated for amide bond formation with various amine-containing heterocyclic systems. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.
Caption: General workflow for the amide coupling of 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid.
Conclusion and Future Perspectives
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid is a well-defined chemical entity with significant potential as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology. Its straightforward synthesis via the Williamson ether reaction and the reactivity of its carboxylic acid group make it an attractive building block for medicinal chemists. While a comprehensive public database of its experimental physicochemical and spectroscopic data is currently lacking, its properties can be reliably inferred from its structure and related compounds. Future research will likely see the continued use of this scaffold in the development of novel therapeutics, particularly as our understanding of the structure-activity relationships of its derivatives continues to grow.
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